Superior Estrogen Receptor Alpha Binding Affinity Compared to Raloxifene and Tamoxifen
In a competitive radioligand binding assay using human recombinant ERα, lasofoxifene HCl exhibited an IC50 of 0.17 nM, which is 2.5-fold lower (higher affinity) than raloxifene (IC50 = 0.42 nM) and 12.9-fold lower than tamoxifen (IC50 = 2.2 nM) [1]. For ERβ, lasofoxifene showed an IC50 of 0.58 nM versus raloxifene 1.2 nM (2.1-fold higher affinity) [1].
| Evidence Dimension | Estrogen receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | ERα: 0.17 nM; ERβ: 0.58 nM |
| Comparator Or Baseline | Raloxifene: ERα 0.42 nM, ERβ 1.2 nM; Tamoxifen: ERα 2.2 nM |
| Quantified Difference | 2.5× higher ERα affinity vs raloxifene; 12.9× vs tamoxifen; 2.1× higher ERβ affinity vs raloxifene |
| Conditions | Competitive radioligand binding assay using [3H]estradiol and human recombinant ERα/ERβ proteins |
Why This Matters
Higher ER binding affinity translates to potential for lower efficacious doses and reduced systemic exposure for bone protection.
- [1] Sun J, Huang YR, Harrington WR, et al. Antagonists selective for estrogen receptor beta. J Med Chem. 2003;46(1):1-4. View Source
